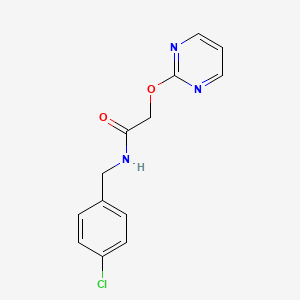

![molecular formula C7H11FO2 B2807362 (1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol CAS No. 2418722-45-7](/img/structure/B2807362.png)

(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

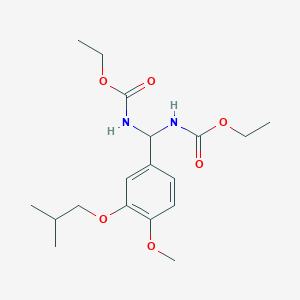

“(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” is a chemical compound that belongs to the class of bicyclo[2.1.1]hexanes . Bicyclo[2.1.1]hexanes are increasingly important in the development of bio-active compounds and are still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “this compound”, is achieved through an efficient and modular approach . This strategy involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of “this compound” is based on the bicyclo[2.1.1]hexane scaffold . This scaffold is valuable in the development of new bio-active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include [2+2] cycloaddition . This reaction is facilitated by the use of photochemistry .Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives has been explored through various chemical reactions, showcasing their complex structural characteristics and potential for further chemical modifications. For example, 2-Oxabicyclo[2.1.1]hexane has been obtained by cyclization of 3-hydroxycyclobutanemethanol, with subsequent studies involving photocycloaddition and solvolysis reactions to manipulate the oxabicyclohexane framework for the creation of novel derivatives (Kirmse & Mrotzeck, 1988).

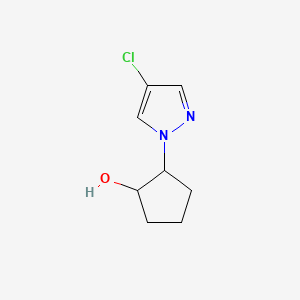

Research on the stereochemical aspects of fluorinated oxabicyclohexane derivatives has led to the synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These studies are important for understanding the impacts of fluorine substitution on the chemical behavior and potential reactivity of such compounds (Krow et al., 2004).

A significant achievement in the field was the synthesis of the first fluorinated analogue of 2,4-methanoproline, 4-fluoro-2,4-methanoproline, from methyl 2-fluoroacrylate, demonstrating the possibility of incorporating fluorine into the oxabicyclohexane skeleton, which could have implications for developing novel compounds with enhanced properties (Tkachenko et al., 2009).

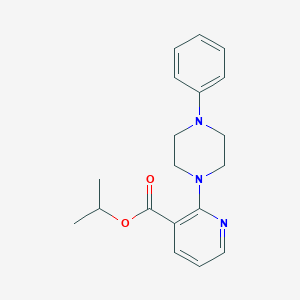

Potential Applications

The rearrangement routes to 3-CH(2)X-2-azabicyclo[2.1.1]hexanes have been explored for their potential in creating functionalized synthons, which could be used in the development of methano-bridged pyrrolidines. This research underlines the versatility of oxabicyclohexane derivatives in synthesizing complex organic molecules with specific functional groups (Krow et al., 2002).

Studies on the intramolecular hydrogen bonding in fluorocyclopropylmethanol derivatives, including those related to the compound of interest, have provided insights into their conformational preferences and stability. These findings have implications for understanding the fundamental interactions that govern the chemical behavior of fluorinated organic compounds (Møllendal et al., 2004).

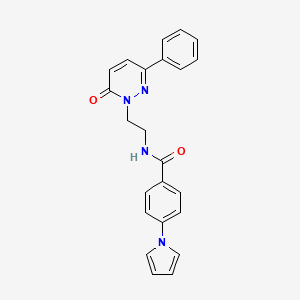

Orientations Futures

The future directions for the research and development of “(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-YL)methanol” and similar compounds involve exploring the sp3-rich new chemical space . This involves the development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules and their potential applications in the development of new bio-active compounds .

Propriétés

IUPAC Name |

[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-3-7-1-6(2-7,4-9)5-10-7/h9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUFWALNVDWJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CF)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)

![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B2807282.png)

![5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2807284.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)

![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)